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Compound of Interest

Compound Name: Methylbutynol

Cat. No.: B8815637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-methyl-

3-butyn-2-ol, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals,

and specialty polymers.[1] The following sections detail the characteristic nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive

experimental protocols for data acquisition.

Quantitative Spectroscopic Data
The spectroscopic data for 2-methyl-3-butyn-2-ol is summarized in the tables below, providing

a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 2-methyl-3-butyn-2-ol are presented below. Spectra

are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-3-butyn-2-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.5 Singlet 6H -C(CH₃)₂

~2.1 Singlet 1H -OH

~2.4 Singlet 1H -C≡CH

Table 2: ¹³C NMR Spectroscopic Data for 2-Methyl-3-butyn-2-ol

Chemical Shift (δ) ppm Assignment

~31.5 -C(CH₃)₂

~65.0 -C(CH₃)₂

~71.0 -C≡CH

~88.0 -C≡CH

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The characteristic IR absorption bands for 2-methyl-3-butyn-2-ol are detailed below. The

spectrum is typically acquired as a neat liquid.

Table 3: Infrared (IR) Spectroscopic Data for 2-Methyl-3-butyn-2-ol
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad O-H stretch (alcohol)

~3300 Strong, Sharp ≡C-H stretch (alkyne)

~2980 Medium C-H stretch (alkane)

~2100 Weak C≡C stretch (alkyne)

~1370, ~1460 Medium C-H bend (alkane)

~1160 Strong C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Table 4: Mass Spectrometry (MS) Data for 2-Methyl-3-butyn-2-ol

m/z Relative Intensity Proposed Fragment

84 Moderate [M]⁺ (Molecular Ion)

69 High [M - CH₃]⁺

59 High [M - C₂H₅]⁺ or [C₃H₇O]⁺

43 High [C₃H₇]⁺ or [C₂H₃O]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy

Sample Preparation: A small amount of liquid 2-methyl-3-butyn-2-ol (approximately 5-10 mg)

is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v
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tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and

sample.

Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters

include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay

of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting

spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the TMS

signal at 0.00 ppm.

2.1.2. ¹³C NMR Spectroscopy

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

Instrument Setup: The spectrometer is tuned to the ¹³C frequency, and the probe is

shimmed.

Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of

scans (typically several hundred to thousands) are required due to the low natural

abundance of ¹³C. A relaxation delay of 2-5 seconds is used.

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline

corrected. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, a drop of 2-methyl-3-butyn-2-ol is placed

between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2]

[3]

Instrument Setup: A background spectrum of the clean salt plates is recorded.

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded,

typically over the range of 4000-400 cm⁻¹.
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Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like 2-methyl-3-butyn-2-ol, gas

chromatography-mass spectrometry (GC-MS) is a suitable method.[4] A dilute solution of the

sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a

nonpolar DB-5 or similar). The oven temperature is programmed to ensure good separation

from any impurities or the solvent.

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass analyzer (e.g., a

quadrupole) scans a mass range (e.g., m/z 35-200) to detect the molecular ion and fragment

ions.

Data Analysis: The mass spectrum corresponding to the GC peak of 2-methyl-3-butyn-2-ol is

analyzed to identify the molecular ion and the major fragment ions.

Visualizations
Diagrams illustrating a key synthetic pathway and a general experimental workflow are

provided below using the DOT language.

Favorskii Reaction for the Synthesis of 2-Methyl-3-
butyn-2-ol
The Favorskii reaction is a common method for the synthesis of propargyl alcohols, including 2-

methyl-3-butyn-2-ol, from the reaction of an alkyne with a ketone under basic conditions.[5]
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Caption: Favorskii reaction pathway for 2-methyl-3-butyn-2-ol synthesis.

General Experimental Workflow for Spectroscopic
Analysis
The following diagram outlines the general workflow for the spectroscopic analysis of a liquid

sample like 2-methyl-3-butyn-2-ol.
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Caption: General workflow for spectroscopic analysis of 2-methyl-3-butyn-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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